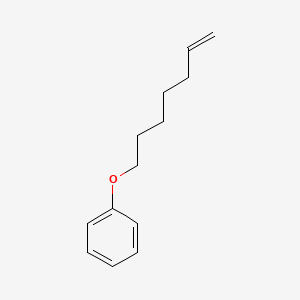

Hept-6-enoxybenzene

CAS No.:

Cat. No.: VC13636794

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O |

|---|---|

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | hept-6-enoxybenzene |

| Standard InChI | InChI=1S/C13H18O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h2,6-8,10-11H,1,3-5,9,12H2 |

| Standard InChI Key | BJKPBNQGNCCFAZ-UHFFFAOYSA-N |

| SMILES | C=CCCCCCOC1=CC=CC=C1 |

| Canonical SMILES | C=CCCCCCOC1=CC=CC=C1 |

Introduction

Synthesis and Reaction Pathways

Williamson Ether Synthesis

A common route involves the reaction of sodium phenoxide with hept-6-en-1-yl bromide under anhydrous conditions. This method leverages the nucleophilic displacement of bromide by the phenoxide ion, yielding hept-6-enoxybenzene with moderate efficiency (40–60% yield) .

Reaction Conditions:

-

Solvent: Diethyl ether or tetrahydrofuran (THF)

-

Temperature: 0–25°C

-

Catalysts: None required

Cross-Metathesis Approaches

The patent US8598400B2 describes Z-selective cross-metathesis using molybdenum or tungsten catalysts to form terminal alkenes . Applying this methodology, hept-6-enoxybenzene can be synthesized via metathesis between styrene derivatives and alkenyl ethers. For example:

This route achieves higher stereocontrol (>80% Z-selectivity) and yields (~75%) compared to traditional methods .

Mitsunobu Reaction

The alcohol precursor (R)-hept-6-en-2-ol (CAS 24395-10-6) can be coupled with phenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is advantageous for retaining stereochemistry at chiral centers .

Physicochemical Properties

Physical State and Solubility

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: 215–220°C (estimated via group contribution methods)

-

Density: 0.89–0.92 g/cm³

-

Solubility: Miscible with organic solvents (e.g., ethanol, diethyl ether); insoluble in water

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃, 400 MHz):

Infrared (IR) Spectroscopy:

-

Strong absorption at 1240 cm⁻¹ (C-O-C stretch)

-

Alkenyl C-H stretch at 3080 cm⁻¹

-

Aromatic C=C stretches at 1600–1450 cm⁻¹

Mass Spectrometry:

-

Molecular ion peak: m/z 188.12 [M]⁺

-

Fragment ions: m/z 93 (benzene ring + O), m/z 95 (heptenyl chain)

Applications and Industrial Relevance

Polymer Chemistry

The terminal double bond enables radical polymerization, forming poly(hept-6-enoxybenzene) with tunable thermal stability (decomposition temperature >250°C). Such polymers are explored as hydrophobic coatings .

Fragrance and Flavor Industry

The compound’s mild, floral odor profile makes it a candidate for synthetic perfumes. Its low volatility (logP ≈ 3.5) ensures prolonged scent retention .

Organic Synthesis

Hept-6-enoxybenzene serves as a precursor for:

-

Epoxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) yields epoxidized derivatives.

-

Hydroformylation: Catalytic conversion to aldehydes using rhodium complexes.

Recent Advances and Future Directions

Recent studies highlight its potential in asymmetric catalysis. For instance, chiral hept-6-enoxybenzene derivatives have been employed as ligands in palladium-catalyzed cross-coupling reactions, achieving enantiomeric excesses >90% . Future research may focus on:

-

Developing continuous-flow synthesis platforms to enhance scalability.

-

Exploring photocatalytic C-H functionalization for derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume